molecular formula C5H10N2O2 B13558836 (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one

(3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B13558836
M. Wt: 130.15 g/mol
InChI Key: WYZFWCBQXQXNDS-UHFFFAOYSA-N
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Description

(3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one: is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a hydroxymethyl group attached to a pyrrolidinone ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding keto compound using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The keto group in the precursor can be reduced to form the hydroxymethyl group.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Chiral reducing agents such as borane complexes or catalytic hydrogenation.

    Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

Chemistry: (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound can be used as a chiral ligand in the study of enzyme-substrate interactions. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Hydroxymethyl pyrrolidines: These compounds share the hydroxymethyl group but may differ in stereochemistry or additional functional groups.

    Pyrrolidinone derivatives: Compounds with similar pyrrolidinone rings but different substituents.

Uniqueness: (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one is unique due to its specific stereochemistry and functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

3-amino-5-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H10N2O2/c6-4-1-3(2-8)7-5(4)9/h3-4,8H,1-2,6H2,(H,7,9)

InChI Key

WYZFWCBQXQXNDS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C1N)CO

Origin of Product

United States

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